molecular formula C24H21NO6 B11301140 N-(2-ethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

N-(2-ethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

Cat. No.: B11301140
M. Wt: 419.4 g/mol
InChI Key: AIWNLBKCBICHHV-UHFFFAOYSA-N
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Description

    N-(2-ethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide: , is a synthetic organic compound.

  • Its chemical structure consists of a xanthone core (a polycyclic aromatic ketone) with an acetamide group attached to the xanthone ring.
  • The compound exhibits interesting biological properties and has been studied for its potential applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Xanthones, including this compound, are studied for their antioxidant, antimicrobial, and anti-inflammatory properties.

      Biology: Xanthones may exhibit cytotoxic effects against cancer cells and have potential as anticancer agents.

      Medicine: Research explores their role in treating various diseases, including cardiovascular disorders and neurodegenerative conditions.

      Industry: Xanthones find applications in dye synthesis, as fluorescent probes, and in natural product chemistry.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific biological activity.
    • It may interact with cellular receptors, enzymes, or signaling pathways.
    • Further studies are needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H21NO6

    Molecular Weight

    419.4 g/mol

    IUPAC Name

    N-(2-ethylphenyl)-2-(1-hydroxy-5-methoxy-9-oxoxanthen-3-yl)oxyacetamide

    InChI

    InChI=1S/C24H21NO6/c1-3-14-7-4-5-9-17(14)25-21(27)13-30-15-11-18(26)22-20(12-15)31-24-16(23(22)28)8-6-10-19(24)29-2/h4-12,26H,3,13H2,1-2H3,(H,25,27)

    InChI Key

    AIWNLBKCBICHHV-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=CC=C1NC(=O)COC2=CC(=C3C(=C2)OC4=C(C3=O)C=CC=C4OC)O

    Origin of Product

    United States

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